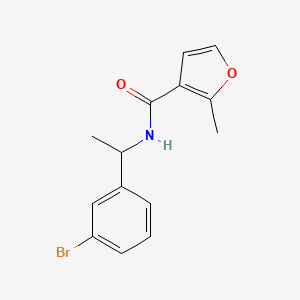
n-(1-(3-Bromophenyl)ethyl)-2-methylfuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(3-Bromophenyl)ethyl)-2-methylfuran-3-carboxamide: is an organic compound that features a bromophenyl group attached to an ethyl chain, which is further connected to a furan ring substituted with a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(3-Bromophenyl)ethyl)-2-methylfuran-3-carboxamide typically involves the following steps:
Bromination: The starting material, a phenyl ethyl compound, undergoes bromination to introduce the bromine atom at the meta position.
Furan Ring Formation: The brominated intermediate is then subjected to conditions that promote the formation of the furan ring, often involving cyclization reactions.
Carboxamide Formation: Finally, the furan derivative is reacted with an appropriate amine to introduce the carboxamide group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the carboxamide group.
Substitution: Various substituted derivatives of the bromophenyl group.
科学的研究の応用
Chemistry:
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways.
Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.
Industry:
Polymer Synthesis: The compound can be incorporated into polymers to impart specific properties, such as increased thermal stability or improved mechanical strength.
作用機序
The mechanism by which N-(1-(3-Bromophenyl)ethyl)-2-methylfuran-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and carboxamide group are key structural features that facilitate these interactions, often involving hydrogen bonding, π-π stacking, or hydrophobic interactions.
類似化合物との比較
- N-(1-(4-Bromophenyl)ethyl)-2-methylfuran-3-carboxamide
- N-(1-(2-Bromophenyl)ethyl)-2-methylfuran-3-carboxamide
- N-(1-(3-Chlorophenyl)ethyl)-2-methylfuran-3-carboxamide
Uniqueness: N-(1-(3-Bromophenyl)ethyl)-2-methylfuran-3-carboxamide is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity, chemical reactivity, and physical properties compared to its analogs.
特性
分子式 |
C14H14BrNO2 |
|---|---|
分子量 |
308.17 g/mol |
IUPAC名 |
N-[1-(3-bromophenyl)ethyl]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C14H14BrNO2/c1-9(11-4-3-5-12(15)8-11)16-14(17)13-6-7-18-10(13)2/h3-9H,1-2H3,(H,16,17) |
InChIキー |
FDLYOCLNTJFBHH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CO1)C(=O)NC(C)C2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


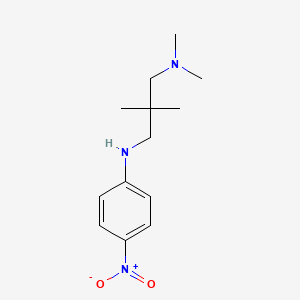
![3-Bromo-2-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14889775.png)
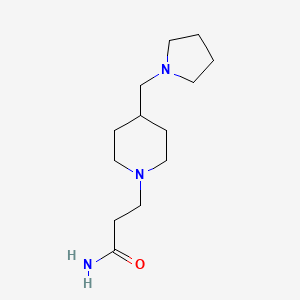
![1,9-Dioxa-4-azaspiro[5.5]undecan-5-one](/img/structure/B14889782.png)
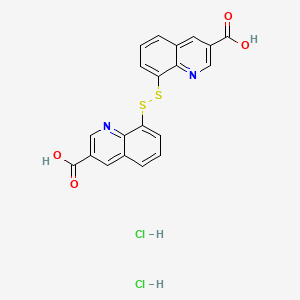
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbonitrile](/img/structure/B14889802.png)

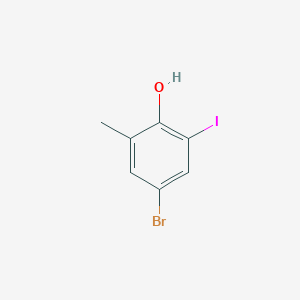
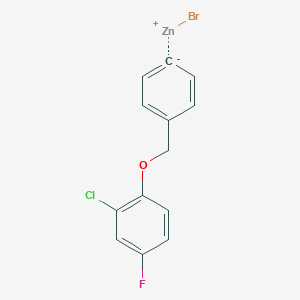
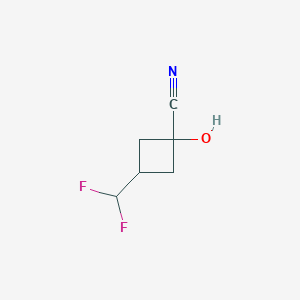
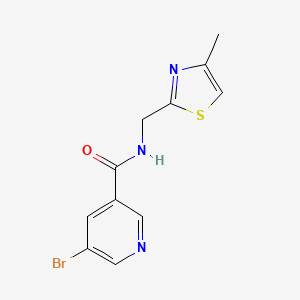
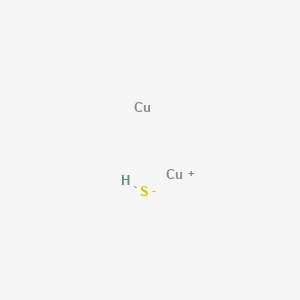
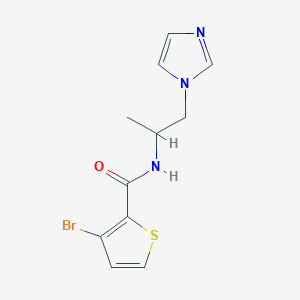
![3-Benzyl-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14889845.png)
